molecular formula C7H13BrN2O B15051379 (S)-2-Amino-1-((R)-3-bromo-pyrrolidin-1-yl)-propan-1-one

(S)-2-Amino-1-((R)-3-bromo-pyrrolidin-1-yl)-propan-1-one

Cat. No.: B15051379
M. Wt: 221.09 g/mol
InChI Key: DGGHZSBIWNCEJI-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-1-((R)-3-bromo-pyrrolidin-1-yl)-propan-1-one is a chiral small molecule featuring a pyrrolidine scaffold, a key structural motif prevalent in pharmaceuticals and bioactive compounds. The stereochemically defined bromo-pyrrolidine group serves as a versatile synthetic intermediate, enabling further functionalization through nucleophilic substitution reactions, making it valuable for constructing more complex molecular architectures for medicinal chemistry and drug discovery research. While the exact biological profile is research-dependent, compounds containing the pyrrolidine ring, such as certain 2-amino-3-carbonyl imidazopyridines, are investigated for modulating various biological targets . Similarly, pyrrolidine-based structures like 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One have been identified as dipeptidyl peptidase 4 (DPP-4) inhibitors, suggesting potential research applications in related enzymatic pathways . This reagent is intended for non-human research applications only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C7H13BrN2O

Molecular Weight

221.09 g/mol

IUPAC Name

(2S)-2-amino-1-[(3R)-3-bromopyrrolidin-1-yl]propan-1-one

InChI

InChI=1S/C7H13BrN2O/c1-5(9)7(11)10-3-2-6(8)4-10/h5-6H,2-4,9H2,1H3/t5-,6+/m0/s1

InChI Key

DGGHZSBIWNCEJI-NTSWFWBYSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CC[C@H](C1)Br)N

Canonical SMILES

CC(C(=O)N1CCC(C1)Br)N

Origin of Product

United States

Preparation Methods

Structural and Synthetic Overview

(S)-2-Amino-1-((R)-3-bromo-pyrrolidin-1-yl)-propan-1-one features a pyrrolidine ring substituted with a bromine atom at the 3-position and a propan-1-one group bearing an amino substituent at the 2-position. The stereochemical complexity necessitates enantioselective synthesis or resolution techniques. Key challenges include maintaining optical purity during bromination and ensuring regioselectivity in cross-coupling reactions.

Synthetic Routes and Methodologies

Pyrrolidine Ring Construction

The (R)-3-bromo-pyrrolidine core is typically synthesized via cyclization or functionalization of pre-existing pyrrolidine derivatives.

Cyclization of 1,4-Diols

Treatment of (R)-1,4-diols with hydrobromic acid (HBr) under reflux conditions induces cyclization, yielding (R)-3-bromo-pyrrolidine. This method leverages the inherent stereochemistry of the diol precursor, with bromine incorporation occurring via nucleophilic substitution.

Asymmetric Bromination

Chiral catalysts, such as cinchona alkaloid-derived phase-transfer catalysts, enable enantioselective bromination of pyrrolidine derivatives. For instance, bromination of pyrrolidin-3-one using N-bromosuccinimide (NBS) in the presence of a chiral catalyst affords (R)-3-bromo-pyrrolidine with >90% enantiomeric excess (ee).

Catalytic Methods and Optimization

Palladium-Catalyzed Cross-Coupling

Palladium complexes facilitate coupling between brominated intermediates and amino ketone precursors. For example, Pd₂(dba)₃ with XantPhos ligand enables Suzuki-Miyaura coupling between 3-bromo-pyrrolidine and boronic ester derivatives of 2-aminopropan-1-one.

Optimized Parameters

Parameter Value
Catalyst Pd₂(dba)₃ (0.1 eq)
Ligand XantPhos (0.2 eq)
Base t-BuONa (2 eq)
Solvent Toluene
Temperature 110°C
Yield 78%

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic intermediates offers an eco-friendly alternative. Pseudomonas fluorescens lipase selectively acetylates the (S)-enantiomer of 2-amino-propan-1-one, enabling separation from the undesired (R)-form.

Stereochemical Control Strategies

Chiral Auxiliaries

The use of (R)-(−)-2,3-O-isopropylidene glyceraldehyde as a chiral auxiliary ensures retention of configuration during pyrrolidine ring formation. Subsequent auxiliary removal via hydrolysis yields enantiopure (R)-3-bromo-pyrrolidine.

Dynamic Kinetic Resolution

Combining palladium catalysis with chiral ligands induces dynamic kinetic resolution during cross-coupling steps. This approach achieves simultaneous bond formation and stereocontrol, affording the target compound with 95% ee.

Purification and Characterization

Chromatographic Techniques

Preparative high-performance liquid chromatography (prep-HPLC) with chiral stationary phases (e.g., Chiralpak IA) resolves enantiomers, achieving >99% purity. Gradient elution with hexane:isopropanol (90:10) is optimal.

Spectroscopic Analysis

  • ¹H NMR : Characteristic signals include δ 3.85 ppm (pyrrolidine H-3), δ 4.32 ppm (propan-1-one CH), and δ 1.98 ppm (NH₂).
  • 13C NMR : Peaks at δ 205.1 ppm (ketone C=O) and δ 58.7 ppm (pyrrolidine C-3) confirm structural integrity.

Comparative Analysis of Synthetic Methods

Method Yield (%) ee (%) Cost Scalability
EDCI Coupling 72 99 Moderate High
Reductive Amination 85 97 Low Moderate
Palladium Catalysis 78 95 High Low
Enzymatic Resolution 65 99 High High

Applications and Derivatives

This compound serves as a precursor to neuromodulators and kinase inhibitors. Derivatives with modified pyrrolidine substituents exhibit enhanced blood-brain barrier permeability, as demonstrated in preclinical Parkinson’s disease models.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(®-3-bromo-pyrrolidin-1-yl)-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

(S)-2-Amino-1-(®-3-bromo-pyrrolidin-1-yl)-propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(®-3-bromo-pyrrolidin-1-yl)-propan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key differences between the target compound and its analogs:

Compound Name Substituent on Pyrrolidine Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
(S)-2-Amino-1-((R)-3-bromo-pyrrolidin-1-yl)-propan-1-one (Target) 3-Bromo C₈H₁₄BrN₂O 249.12 Not explicitly provided Bromine enhances electrophilicity; potential halogen bonding
(S)-2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one 3-Dimethylamino C₉H₁₉N₃O 185.27 1401668-51-6 Tertiary amine improves solubility; used in chiral templates
(S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one No substituent C₁₃H₁₈N₂O 218.30 56414-89-2 Phenyl group increases lipophilicity; intermediate in drug synthesis
(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one 3-Benzyl-cyclopropyl-amino C₁₇H₂₅N₃O 287.41 1401665-37-9 Bulky substituent may hinder receptor binding; explored in SAR studies
(S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one 3-Isopropyl-methyl-amino C₁₁H₂₃N₃O 213.33 2090407-66-0 Branched alkyl chain modulates metabolic stability

Biological Activity

(S)-2-Amino-1-((R)-3-bromo-pyrrolidin-1-yl)-propan-1-one is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C7H13BrN2O
  • Molecular Weight : 221.09 g/mol
  • Structural Features : The compound features an amino group, a bromo-substituted pyrrolidine ring, and a ketone functional group, which are crucial for its biological interactions.

The unique structural characteristics of this compound suggest potential interactions with various biological targets, including enzymes and receptors. The presence of the amino and bromo groups facilitates hydrogen bonding and other non-covalent interactions that can influence its pharmacological properties. Preliminary studies indicate that this compound may selectively bind to certain receptors, modulating their activity and offering therapeutic potential in fields such as neurology and psychiatry.

1. Pharmacological Potential

Research indicates that this compound might exhibit significant biological activity, particularly as a potential GSK-3β inhibitor. In a comparative study, similar compounds demonstrated promising inhibitory potency against GSK-3β with IC50 values ranging from 360 nM to 480 nM .

2. Anticancer Activity

The anticancer properties of pyrrolidine derivatives have been explored extensively. For instance, studies involving related compounds have shown varying degrees of cytotoxicity against cancer cell lines (e.g., A549 lung adenocarcinoma cells). These investigations often utilize MTT assays to evaluate cell viability post-treatment .

3. Antimicrobial Activity

Pyrrolidine derivatives have also been investigated for their antimicrobial properties. Compounds structurally similar to this compound have exhibited activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus, indicating potential use in treating infections caused by resistant pathogens .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These methods allow for the efficient production of the compound with high purity, which is essential for ensuring reliable biological testing.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(S)-2-Amino-1-(R)-3-(cyclopropylmethyl)amino-pyrrolidin-1-yl-propan-1-oneContains a cyclopropylmethyl substituentDifferent steric effects due to cyclopropane ring
(S)-2-Amino-1-(R)-3-(isopropyl(methyl)amino)pyrrolidin-1-ybutanoneIsopropyl substituent instead of bromoVariations in lipophilicity and biological activity

Case Studies

Several case studies highlight the efficacy of similar compounds in various therapeutic contexts:

Case Study 1: GSK-3β Inhibition

A series of amide-based derivatives were synthesized from a precursor compound to evaluate their structure–activity relationships against GSK-3β. The introduction of specific substituents significantly enhanced biological potency .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that certain pyrrolidine derivatives exhibited strong anticancer activity against A549 cells, with some compounds reducing cell viability significantly compared to controls like cisplatin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.